molecular formula C13H8ClN3O B11860467 3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde CAS No. 62176-73-2

3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde

Cat. No.: B11860467
CAS No.: 62176-73-2
M. Wt: 257.67 g/mol
InChI Key: FOYRTRXYDVSAHQ-UHFFFAOYSA-N
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Description

3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde (CAS: 93546-17-9) is a pyrazolopyridine derivative characterized by a chloro substituent at position 3, a phenyl group at position 2, and a formyl (-CHO) group at position 5. This compound belongs to the pyrazolo[4,3-c]pyridine family, which is structurally related to purine analogs and exhibits diverse pharmacological properties, including antitumor, antihypertensive, and antimicrobial activities .

Properties

CAS No.

62176-73-2

Molecular Formula

C13H8ClN3O

Molecular Weight

257.67 g/mol

IUPAC Name

3-chloro-2-phenylpyrazolo[4,3-c]pyridine-7-carbaldehyde

InChI

InChI=1S/C13H8ClN3O/c14-13-11-7-15-6-9(8-18)12(11)16-17(13)10-4-2-1-3-5-10/h1-8H

InChI Key

FOYRTRXYDVSAHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C3C=NC=C(C3=N2)C=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde with iodine, leading to the formation of the desired pyrazolopyridine structure . The reaction is usually carried out in the presence of a base such as sodium bicarbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave irradiation has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro substituent under basic conditions.

Major Products Formed

    Oxidation: 3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid.

    Reduction: 3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes involved in disease processes .

Comparison with Similar Compounds

Physicochemical Properties

  • Reactivity : The aldehyde group in the target compound distinguishes it from ester (e.g., 7-carboxylate) or hydroxyl-substituted analogs, offering unique reactivity for further derivatization.
  • Stability : The chloro substituent at position 3 may enhance stability via steric protection of the pyrazolo ring, whereas the methoxy group in 7-(4-methoxyphenyl) analogs improves solubility .

Key Research Findings

  • Structure-Activity Relationships (SAR) :

    • Electron-withdrawing groups (e.g., -Cl, -CHO) at position 3 or 7 enhance antiproliferative activity by modulating electron density in the pyrazolo core .
    • Hydroxyl or methoxy groups at position 7 improve solubility and bioavailability but may reduce metabolic stability .
  • Synthetic Challenges :

    • Low yields in hydrazine-based syntheses (e.g., 17% for the ethyl carboxylate analog) highlight the need for optimized coupling conditions .
    • Suzuki cross-coupling remains the most efficient method for introducing aryl substituents at position 7 .

Biological Activity

3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde is a heterocyclic compound belonging to the pyrazolo[4,3-c]pyridine family. Characterized by its unique structure, which includes a chlorinated pyrazole ring fused with a pyridine moiety, this compound has garnered attention due to its potential biological activities, particularly in oncology. This article presents an overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C13H8ClN3O, with a molar mass of approximately 257.68 g/mol. The presence of the aldehyde functional group enhances its reactivity and potential biological activity through various chemical transformations such as electrophilic substitutions and condensation reactions .

Anticancer Activity

Research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit significant anticancer properties . Specifically, derivatives of this compound have shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
K562 (Leukemia)5.23Induction of apoptosis via caspase activation
MCF-7 (Breast)6.45PARP cleavage and microtubule disruption
MDA-MB-231 (Breast)2.43–7.84Microtubule destabilization and apoptosis induction
HepG2 (Liver)4.98–14.65Inhibition of cell proliferation

The antiproliferative effects are often mediated through mechanisms involving the cleavage of poly(ADP-ribose) polymerase (PARP) and activation of caspases, leading to programmed cell death (apoptosis) .

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : Studies have shown that this compound can trigger apoptotic pathways in cancer cells by activating caspases and promoting PARP cleavage.
  • Microtubule Disruption : The compound has been identified as a microtubule-destabilizing agent, which interferes with mitotic spindle formation during cell division.
  • Enzyme Inhibition : Molecular docking studies suggest that derivatives can interact with key enzymes involved in cancer progression, indicating potential for targeted therapy .

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[4,3-c]pyridine derivatives in preclinical models:

  • Study on MDA-MB-231 Cells :
    • Compounds derived from 3-chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine were tested for their ability to inhibit growth in MDA-MB-231 cells.
    • Results showed significant inhibition at concentrations as low as 1 µM, with enhanced caspase-3 activity observed at higher doses .
  • In Vivo Models :
    • Further investigations into animal models demonstrated that these compounds could effectively reduce tumor size while exhibiting minimal toxicity to normal tissues.

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